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molecular formula C7H5BrKNO2 B8503509 Potassium 4-bromo-6-methylpicolinate

Potassium 4-bromo-6-methylpicolinate

Cat. No. B8503509
M. Wt: 254.12 g/mol
InChI Key: HPORVZHAFZCFAD-UHFFFAOYSA-M
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Patent
US08598208B2

Procedure details

To a suspension of 4-bromo-6-methyl-pyridine-2-carboxylic acid potassium salt (253 mg, 0.996 mmol) in ethanol (100 mL), H2SO4 (2 mL) is added dropwise. The mixture is heated to 70° C. for 16 h before it is carefully diluted with sat. aq. NaHCO3. The mixture is extracted three times with diethyl ether. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified on prep. TLC plates with heptane:EA 3:2 to give 4-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (105 mg) as a pale yellow oil; LC-MS: tR=0.85 min, [M+1]+=244.22.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K+].[Br:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([O-:12])=[O:11])[CH:4]=1.[CH2:13](O)[CH3:14]>OS(O)(=O)=O.C([O-])(O)=O.[Na+]>[CH2:13]([O:11][C:10]([C:5]1[CH:4]=[C:3]([Br:2])[CH:8]=[C:7]([CH3:9])[N:6]=1)=[O:12])[CH3:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
253 mg
Type
reactant
Smiles
[K+].BrC1=CC(=NC(=C1)C)C(=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified on prep

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=CC(=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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